molecular formula C15H15N3O2 B2809301 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one CAS No. 1049567-11-4

2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one

カタログ番号: B2809301
CAS番号: 1049567-11-4
分子量: 269.304
InChIキー: JCNRMVJFRFZLCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound combining a pyridazinone core with a tetrahydroisoquinoline moiety linked via a carbonyl group. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and antiviral applications .

特性

IUPAC Name

6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17-14(19)7-6-13(16-17)15(20)18-9-8-11-4-2-3-5-12(11)10-18/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNRMVJFRFZLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroisoquinoline moiety, followed by its coupling with a pyridazinone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.

化学反応の分析

Types of Reactions

2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer) and MCF-7 (breast cancer).
  • IC50 Values : Active derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Methodology : Disc diffusion method revealed significant antibacterial efficacy .

Drug Development

This compound serves as a lead structure in drug discovery programs aimed at developing new anticancer agents. Its ability to modulate kinase activity positions it as a candidate for further development into therapeutics targeting various cancers.

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate its potential as a therapeutic agent by providing insights into its interactions at the molecular level .

Case Studies

  • Study on Anticancer Activity :
    • A series of derivatives were synthesized based on the core structure of this compound.
    • The derivatives were screened for antiproliferative activity against HCT-116 and MCF-7 cell lines with promising results indicating their potential as anticancer agents .
  • Antimicrobial Efficacy Assessment :
    • The compound was tested against several microbial strains using standard microbiological techniques.
    • Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting their utility in developing new antimicrobial therapies .

作用機序

The mechanism of action of 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

類似化合物との比較

Key Observations :

  • Substituent Diversity: The target compound’s tetrahydroisoquinoline-carbonyl group distinguishes it from simpler pyridazinones (e.g., 5-chloro-6-phenyl derivatives) and aligns it with more complex hybrids like the thiophene-containing analog in .
  • Synthetic Flexibility: The synthesis of related pyridazinones typically involves nucleophilic substitution or condensation reactions under mild conditions (e.g., acetone with K₂CO₃ as base) , whereas tetrahydroisoquinoline derivatives often require stereoselective strategies .

Physicochemical Properties

  • Solubility and Stability: The tetrahydroisoquinoline-carbonyl group increases hydrophobicity, which may limit aqueous solubility but enhance blood-brain barrier penetration. In contrast, carboxylated tetrahydroisoquinoline derivatives (e.g., rel-(3R,4R)-2-hexyl-1-oxo-3-(pyridin-2-yl) carboxylic acid) exhibit improved solubility due to ionizable groups .

生物活性

2-Methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅N₃O₂
  • Molecular Weight : 269.30 g/mol
  • CAS Number : 1049567-11-4

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activity. For instance:

  • Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., HT-29 and TK-10) with IC50 values in the low micromolar range .

Neuroprotective Effects

The tetrahydroisoquinoline moiety is known for its neuroprotective properties. Research has suggested that:

  • Mechanism : The compound may exert neuroprotection by inhibiting oxidative stress and modulating neuroinflammatory responses. This is particularly relevant in models of neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial potential of this compound:

  • Activity Against Pathogens : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its ability to penetrate bacterial membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

  • Key Modifications : Substitutions on the tetrahydroisoquinoline ring can significantly impact potency and selectivity. For example, variations in the carbonyl group have been linked to enhanced anticancer effects .

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AnticancerCytotoxicity IC50 < 10 µM
NeuroprotectiveReduces oxidative stress
AntimicrobialEffective against Gram-positive & Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis often involves condensation of pyridazine precursors with tetrahydroisoquinoline derivatives. For example, highlights the use of ethanol or dimethylformamide as solvents, with catalysts (e.g., potassium carbonate) to enhance reaction rates. Temperature control (70–80°C) and reflux conditions are critical to avoid side reactions .
  • Data : Comparative yields under different solvents:

SolventCatalystYield (%)
EthanolK₂CO₃90
DMFNone75

Q. How is the molecular structure of this compound validated post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • 1H/13C NMR to confirm hydrogen/carbon environments (e.g., pyridazine ring protons at δ 6.5–8.5 ppm) .
  • HRMS for molecular ion verification (e.g., [M+H]+ calculated vs. observed) .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • Methodology : In vitro assays targeting apoptosis (e.g., caspase-3 activation) or enzyme inhibition (e.g., kinase assays). notes that tetrahydroisoquinoline derivatives modulate cell survival pathways, requiring dose-response studies (IC₅₀ calculations) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like solvent polarity, catalyst loading, and reaction time. suggests ethanol improves yield (90%) but may require longer reaction times .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

Q. What strategies resolve contradictions in reported biological activity data across similar pyridazinone derivatives?

  • Methodology :

  • SAR (Structure-Activity Relationship) Analysis : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) and test against isogenic cell lines .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (KD values) for specific targets (e.g., BCL-XL in ) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Software like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability. emphasizes the impact of sulfonyl and diazepane groups on solubility .
  • Molecular Dynamics Simulations : Assess binding stability with targets (e.g., 100-ns simulations using GROMACS) .

Q. How does the compound’s stereochemistry affect its bioactivity?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. demonstrates that stereoisomers of tetrahydroisoquinoline derivatives exhibit 10-fold differences in potency .
  • X-ray Crystallography : Resolve crystal structures of enantiomer-protein complexes (e.g., PDB ID 7XE in ) .

Data Contradiction Analysis

Q. Why do similar compounds show divergent cytotoxicity profiles in cancer cell lines?

  • Resolution :

  • Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity. attributes differences to expression levels of apoptotic regulators like BAX/BCL-2 .
  • Metabolic Stability : Assess liver microsome stability; notes rapid degradation of imidazole-containing analogs in murine models .

Key Structural and Functional Insights

  • Core Motifs : Pyridazinone (planar, hydrogen-bond acceptor) + tetrahydroisoquinoline (rigid, lipophilic) .
  • Reactivity : Susceptible to nucleophilic attack at the carbonyl group; recommends LiAlH4 for selective reductions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。